3-Acetoxy-4'-hexylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

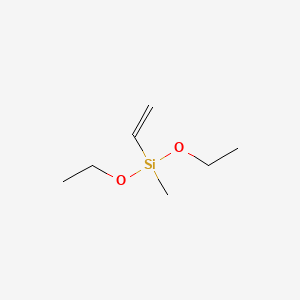

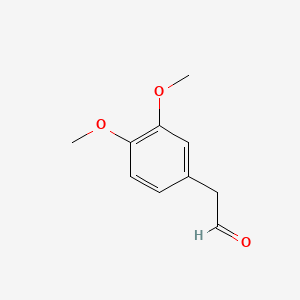

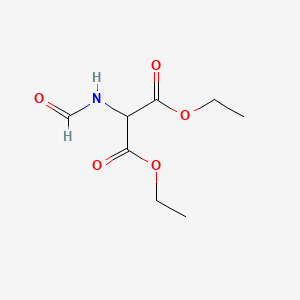

“3-Acetoxy-4’-hexylbenzophenone” is a chemical compound with the CAS Number: 890099-96-4 and a linear formula of C21H24O31. Its IUPAC name is 3-(4-hexylbenzoyl)phenyl acetate1. It has a molecular weight of 324.421.

Molecular Structure Analysis

The InChI code for “3-Acetoxy-4’-hexylbenzophenone” is 1S/C21H24O3/c1-3-4-5-6-8-17-11-13-18(14-12-17)21(23)19-9-7-10-20(15-19)24-16(2)22/h7,9-15H,3-6,8H2,1-2H31. This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Photolytic Reactions

3-Acetoxy-4'-hexylbenzophenone and its derivatives are explored for their photochemical properties, particularly in synthesis and photolytic reactions. For instance, the photo-Fries rearrangement of certain benzophenone derivatives results in compounds like 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, showcasing the compound's utility in photochemical synthesis and potential in creating novel compounds through light-induced reactions (Diaz-Mondejar & Miranda, 1982). Similarly, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a related quinol derivative, exhibits significant anti-tumor activity and undergoes hydrolysis and photolysis, revealing the potential of acetoxybenzophenone derivatives in medicinal chemistry (Wang et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, acetoxybenzophenone derivatives show potential in various applications. For instance, compounds like 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione exhibit inhibitory effects on acetylcholinesterase activity, suggesting their relevance in studying and potentially treating diseases like Alzheimer’s (Correa-Basurto et al., 2006).

Material Science and Organic Synthesis

In material science and organic synthesis, 3-Acetoxy-4'-hexylbenzophenone derivatives are used to create novel compounds with specific properties. The synthesis of metallomesogens based on 3-ketoesters, where ethyl 3-(4-hydroxyphenyl)-3-ketopropionate is synthesized through a series of steps involving acetoxybenzophenone derivatives, showcases the compound’s role in developing materials with unique mesogenic properties (Kovganko & Kovganko, 2013).

Direcciones Futuras

Relevant Papers

There are some relevant papers that mention compounds similar to “3-Acetoxy-4’-hexylbenzophenone”. One paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides2. Another paper talks about a rhodium(III)-catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes3. However, these papers do not specifically focus on “3-Acetoxy-4’-hexylbenzophenone”.

Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.

Propiedades

IUPAC Name |

[3-(4-hexylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-4-5-6-8-17-11-13-18(14-12-17)21(23)19-9-7-10-20(15-19)24-16(2)22/h7,9-15H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXSRKOLPIEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641651 |

Source

|

| Record name | 3-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-hexylbenzophenone | |

CAS RN |

890099-96-4 |

Source

|

| Record name | 3-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.